In Vitro Pharmacological Profiling of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid: A Comprehensive Technical Guide
In Vitro Pharmacological Profiling of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid: A Comprehensive Technical Guide
An in-depth technical guide on the in vitro pharmacological profiling of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid (CAS 301352-85-2).
Executive Summary & Rationale
The compound 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid represents a highly functionalized small molecule characterized by an amide linkage and a carboxylic acid moiety. Structurally, molecules of this class frequently interact with G-protein-coupled receptors (GPCRs), amidases, or nuclear receptors. To advance such a hit compound through the drug discovery pipeline, a rigorous in vitro pharmacological profiling cascade is mandatory.
Historically, unforeseen off-target activities and poor pharmacokinetic properties have been the primary drivers of late-stage clinical attrition. To mitigate these risks, modern drug discovery relies on a tiered in vitro profiling strategy[1]. As a Senior Application Scientist, I have structured this guide to detail the critical path for profiling this compound, emphasizing the causality behind experimental design, self-validating assay mechanics, and adherence to regulatory guidelines.
In vitro pharmacological profiling cascade for novel small molecule candidates.
Phase 1: Physicochemical and ADME Profiling
Before determining target engagement, we must establish whether the compound can reach its target. The carboxylic acid moiety suggests potential permeability limitations at physiological pH due to ionization.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Rationale: Cell-based models (like Caco-2) conflate passive diffusion with active efflux/uptake transporters. PAMPA isolates passive transcellular diffusion, allowing us to rank the compound's intrinsic permeability based solely on its physicochemical properties[2]. We utilize a hexadecane/phospholipid artificial membrane to mimic the lipophilic core of the gastrointestinal lining[3].
Step-by-Step Protocol:
-
Preparation: Prepare a 5% (v/v) solution of hexadecane in hexane. Apply 15 µL to the PVDF membrane filter of a 96-well donor plate and allow the hexane to evaporate completely[3].
-
Donor Solution: Dissolve 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid in DMSO (10 mM stock), then dilute to 10 µM in PBS at pH 7.4 (and pH 6.5 to assess ionization effects).
-
Assay Assembly: Add 300 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.
-
Incubation: Mate the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation[2].
-
Validation: Include Lucifer Yellow (a paracellular marker) in the donor well. Its absence in the acceptor well validates artificial membrane integrity[2].
-
Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Pe ).
Microsomal Stability (Phase I Metabolism)
Causality & Rationale: The methoxyphenyl and cyclohexyl groups are prime sites for cytochrome P450 (CYP) mediated oxidation. Human Liver Microsomes (HLMs) provide a subcellular fraction rich in CYP enzymes, allowing us to calculate the intrinsic clearance ( CLint ) of the compound.
Step-by-Step Protocol:
-
Pre-incubate 1 µM of the compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).
-
Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.
-
Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to ensure batch enzymatic viability.
Phase 2: Primary Target & Off-Target Polypharmacology
Following the landmark guidelines established by Bowes et al. (2012), early screening against a broad panel of receptors, ion channels, and enzymes is critical to predict adverse drug reactions (ADRs)[1].
Causality & Rationale: 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is a structurally privileged scaffold. To identify its primary pharmacological target and rule out promiscuity, we deploy a competitive radioligand binding panel (e.g., a 44-target SafetyScreen). If the compound displaces a radioligand by >50% at 10 µM, a full dose-response curve is generated to determine the Ki .
Phase 3: Secondary Functional Characterization
Assuming Phase 2 identifies a GPCR target (e.g., a Prostaglandin or Free Fatty Acid receptor, common for this chemotype), we must determine if the compound is an agonist, antagonist, or allosteric modulator.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Causality & Rationale: For Gs or Gi coupled receptors, measuring intracellular cyclic AMP (cAMP) is the gold standard. HTRF utilizes a competitive immunoassay format. We use IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor, to prevent the cellular degradation of cAMP, ensuring the signal accurately reflects receptor activation rather than basal turnover.
Mechanism of HTRF-based cAMP accumulation assay for GPCR functional profiling.
Step-by-Step Protocol:
-
Plate CHO cells stably expressing the target GPCR at 5,000 cells/well in a 384-well microplate.
-
Add the test compound (dose-response from 0.1 nM to 10 µM) in stimulation buffer containing 0.5 mM IBMX.
-
For Gi coupled receptors: Co-stimulate with 1 µM Forskolin (an adenylyl cyclase activator) to artificially raise baseline cAMP levels, allowing the detection of Gi -mediated inhibition.
-
Incubate for 30 minutes at room temperature.
-
Add HTRF detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).
-
Incubate for 1 hour, then read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.
Phase 4: Cardiac Safety Pharmacology (hERG)
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays cardiac repolarization (QT interval prolongation), leading to the fatal arrhythmia Torsades de Pointes[4].
Causality & Rationale: We employ an automated patch-clamp system following the CiPA (Comprehensive in vitro Proarrhythmia Assay) paradigm. Crucially, the assay is conducted at physiological temperature (37°C) rather than room temperature. hERG gating kinetics are highly temperature-dependent; testing at 25°C can mask state-dependent blockades, resulting in dangerous false negatives[5][6]. Furthermore, we utilize a serum-free extracellular solution, as high protein binding of the carboxylic acid could artificially lower the free drug concentration, underestimating potency[7].
Automated patch-clamp workflow for hERG liability assessment under CiPA guidelines.
Step-by-Step Protocol:
-
Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular buffer. Load into the automated patch-clamp system (e.g., QPatch or SyncroPatch)[4][6].
-
Seal Formation: Apply negative pressure to entrap cells in the planar chip apertures, forming a >1 GΩ seal (Giga-seal)[4].
-
Whole-Cell Configuration: Apply brief suction pulses to rupture the membrane patch, gaining electrical access to the cell interior[4].
-
Voltage Protocol: Clamp the holding potential at -100 mV. Apply depolarizing steps to +40 mV for 4 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current[6].
-
Compound Application: Perfuse 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid in ascending concentrations (0.1 to 30 µM).
-
Validation: Terminate the experiment by applying 1 µM E-4031 or 100 µM Quinidine (reference hERG blockers). Complete suppression of the tail current validates that the measured signal is exclusively hERG-mediated[5][6].
Quantitative Data Summary
The following table synthesizes the expected data outputs from this profiling cascade, establishing a benchmark profile for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid.
| Assay Category | Parameter Measured | Hypothetical Result | Interpretation / Threshold |
| Physicochemical | PAMPA Pe (pH 7.4) | 1.2×10−6 cm/s | Moderate passive permeability; typical for carboxylic acids[2]. |
| Metabolic Stability | HLM CLint | 45 µL/min/mg | Moderate hepatic clearance; structural optimization may be required. |
| Primary Target | Target GPCR IC50 | 45 nM | Potent primary target engagement. |
| Polypharmacology | SafetyScreen44 Hits | 0 hits > 50% at 10 µM | Excellent selectivity profile; low risk of off-target ADRs[1]. |
| Cardiac Safety | hERG Patch-Clamp IC50 | > 30 µM | Safe. High therapeutic index (>600x margin over primary target)[4]. |
References
-
Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec. Available at:[Link]
-
Cyprotex / Technology Networks. "Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation." Technology Networks. Available at:[Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]
-
Sophion Bioscience. "Investigation of in vitro IKr /hERG assays under physiological temperature conditions using the semi-automated patch-clamp system." Sophion Bioscience. Available at:[Link]
-
Sumika Chemical Analysis Service (SCAS). "hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System." Technical News. Available at:[Link]
-
Charles River Laboratories. "hERG Serum Shift Assay." Charles River. Available at:[Link]
-
Evotec. "hERG Safety Assay." Evotec. Available at:[Link]
Sources
- 1. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. evotec.com [evotec.com]
- 5. scas.co.jp [scas.co.jp]
- 6. sophion.com [sophion.com]
- 7. criver.com [criver.com]
